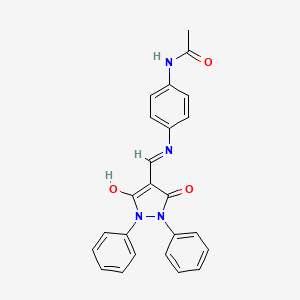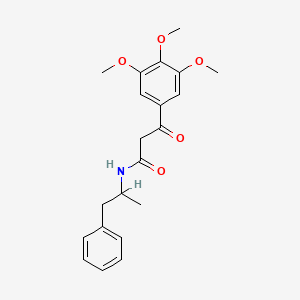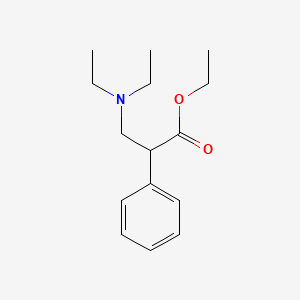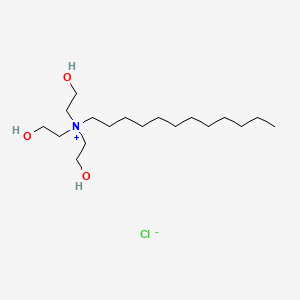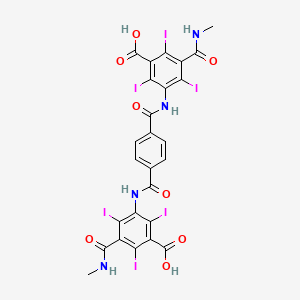
Isophthalamic acid, 5,5'-(1,4-phenylenebis(carbonylimino))bis(N-methyl-2,4,6-triiodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isophthalamic acid, 5,5’-(1,4-phenylenebis(carbonylimino))bis(N-methyl-2,4,6-triiodo-) is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of multiple iodine atoms, which contribute to its high molecular weight and distinct chemical behavior
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isophthalamic acid, 5,5’-(1,4-phenylenebis(carbonylimino))bis(N-methyl-2,4,6-triiodo-) typically involves multi-step organic reactions. One common method includes the reaction of isophthalic acid derivatives with N-methyl-2,4,6-triiodoaniline in the presence of a coupling agent. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Isophthalamic acid, 5,5’-(1,4-phenylenebis(carbonylimino))bis(N-methyl-2,4,6-triiodo-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of iodine atoms with other functional groups.
Applications De Recherche Scientifique
Isophthalamic acid, 5,5’-(1,4-phenylenebis(carbonylimino))bis(N-methyl-2,4,6-triiodo-) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s iodine content makes it useful in imaging techniques, such as X-ray and computed tomography (CT) scans.
Industry: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism by which isophthalamic acid, 5,5’-(1,4-phenylenebis(carbonylimino))bis(N-methyl-2,4,6-triiodo-) exerts its effects is primarily related to its iodine content. The iodine atoms enhance the compound’s ability to interact with biological tissues, making it effective as a contrast agent in imaging techniques. The molecular targets and pathways involved include the absorption and scattering of X-rays, which provide detailed images of internal structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isophthalamic acid derivatives: Compounds with similar core structures but different substituents.
Triiodobenzoic acid derivatives: Compounds with three iodine atoms attached to a benzoic acid core.
Iodinated contrast agents: Other compounds used in medical imaging that contain iodine atoms.
Uniqueness
Isophthalamic acid, 5,5’-(1,4-phenylenebis(carbonylimino))bis(N-methyl-2,4,6-triiodo-) is unique due to its specific arrangement of iodine atoms and the presence of both isophthalamic acid and N-methyl-2,4,6-triiodoaniline moieties. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
13013-78-0 |
|---|---|
Formule moléculaire |
C26H16I6N4O8 |
Poids moléculaire |
1273.9 g/mol |
Nom IUPAC |
3-[[4-[[3-carboxy-2,4,6-triiodo-5-(methylcarbamoyl)phenyl]carbamoyl]benzoyl]amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C26H16I6N4O8/c1-33-23(39)9-13(27)11(25(41)42)17(31)19(15(9)29)35-21(37)7-3-5-8(6-4-7)22(38)36-20-16(30)10(24(40)34-2)14(28)12(18(20)32)26(43)44/h3-6H,1-2H3,(H,33,39)(H,34,40)(H,35,37)(H,36,38)(H,41,42)(H,43,44) |
Clé InChI |
DMBFAHBQOUZNMT-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=C(C(=C3I)C(=O)O)I)C(=O)NC)I)I)C(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


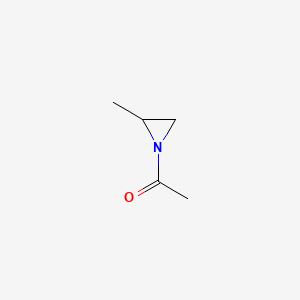
![3-(Hydroxymethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14708347.png)
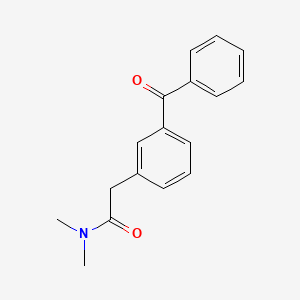
![2-[(1-Chloroethyl)peroxy]-2-methylpropane](/img/structure/B14708350.png)
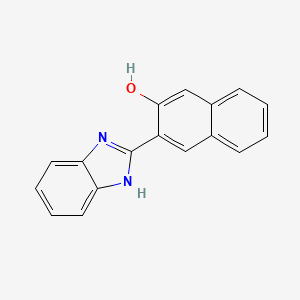
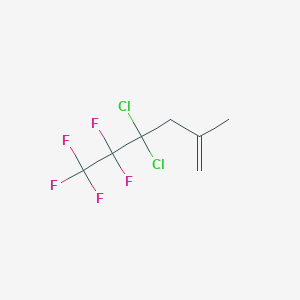
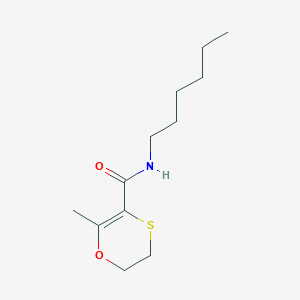
![ethyl N-[3-amino-6-(ethoxycarbonylamino)-4-[[2-hydroxy-3-(N-methylanilino)propyl]amino]pyridin-2-yl]carbamate](/img/structure/B14708395.png)
